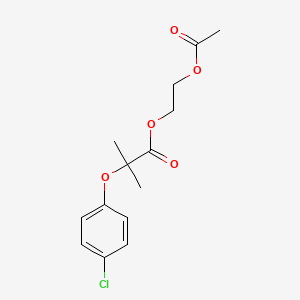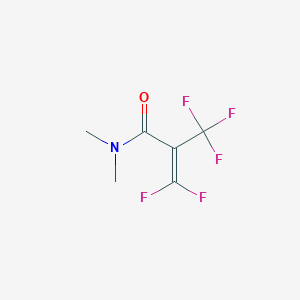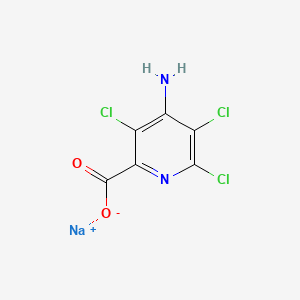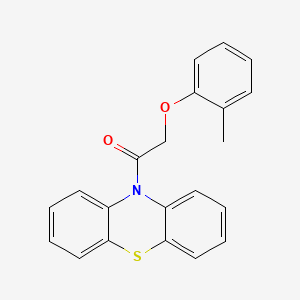
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound with a complex structure It is characterized by the presence of an acetyloxy group, a chlorophenoxy group, and a methylpropanoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-chlorophenoxy)ethanol with 2-methylpropanoic acid in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a moderate temperature to facilitate the esterification process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Solvent: Organic solvents like dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 2-(4-chlorophenoxy)ethanol and 2-methylpropanoic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, solvents like ethanol or methanol.
Major Products Formed
Hydrolysis: 2-(4-chlorophenoxy)ethanol, 2-methylpropanoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Substituted derivatives of the original compound.
科学的研究の応用
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)ethanol: Shares the chlorophenoxy group but lacks the acetyloxy and methylpropanoate groups.
2-(4-Chlorophenoxy)ethyl thiocyanate: Contains a thiocyanate group instead of the acetyloxy and methylpropanoate groups.
2-(4-Chlorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of the acetyloxy and methylpropanoate groups.
Uniqueness
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
40698-24-6 |
|---|---|
分子式 |
C14H17ClO5 |
分子量 |
300.73 g/mol |
IUPAC名 |
2-acetyloxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H17ClO5/c1-10(16)18-8-9-19-13(17)14(2,3)20-12-6-4-11(15)5-7-12/h4-7H,8-9H2,1-3H3 |
InChIキー |
IZRUZEFLRNHIRM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)

![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)


![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

